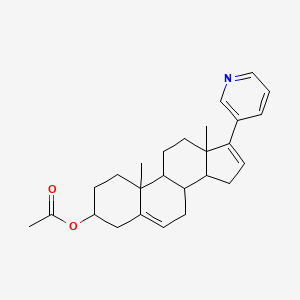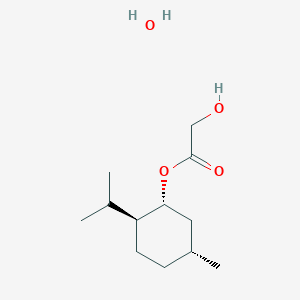
Aceticacid,2-oxo-,(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester,hydrate(1:1)
Vue d'ensemble
Description
Aceticacid,2-oxo-,(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester,hydrate(1:1) is an organic compound derived from menthol and glyoxylic acid. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it optically active. This compound is often used in organic synthesis due to its unique reactivity and stereochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aceticacid,2-oxo-,(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester,hydrate(1:1) can be synthesized through the esterification of (1R)-(-)-menthol with glyoxylic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: Industrial production of (1R)-(-)-menthyl glyoxylate follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Aceticacid,2-oxo-,(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester,hydrate(1:1) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can replace the glyoxylate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles are employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted esters and ethers.
Applications De Recherche Scientifique
Aceticacid,2-oxo-,(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester,hydrate(1:1) has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those requiring chiral purity.
Industry: It is used in the production of flavors and fragrances due to its menthol-derived structure.
Mécanisme D'action
The mechanism of action of (1R)-(-)-menthyl glyoxylate involves its reactivity as an ester. The ester group can undergo hydrolysis to release menthol and glyoxylic acid, which can then participate in various biochemical pathways. The chiral nature of the compound also allows it to interact selectively with other chiral molecules, making it useful in asymmetric synthesis.
Comparaison Avec Des Composés Similaires
(1S)-(+)-Menthyl glyoxylate: The enantiomer of (1R)-(-)-menthyl glyoxylate with opposite optical activity.
Menthyl acetate: Another ester derived from menthol but with acetic acid instead of glyoxylic acid.
Menthyl formate: An ester of menthol with formic acid.
Uniqueness: Aceticacid,2-oxo-,(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester,hydrate(1:1) is unique due to its specific stereochemistry and the presence of the glyoxylate group, which imparts distinct reactivity compared to other menthol-derived esters. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in organic synthesis.
Propriétés
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-hydroxyacetate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3.H2O/c1-8(2)10-5-4-9(3)6-11(10)15-12(14)7-13;/h8-11,13H,4-7H2,1-3H3;1H2/t9-,10+,11-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKBMANOBYSNGE-QJQMQQLTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CO)C(C)C.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CO)C(C)C.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



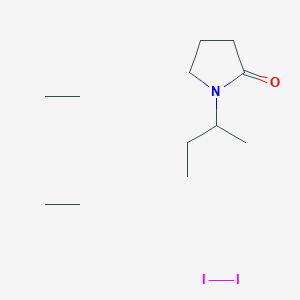
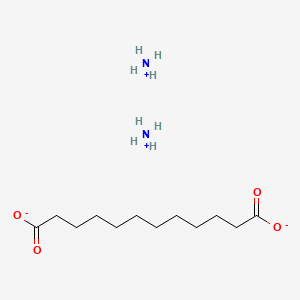
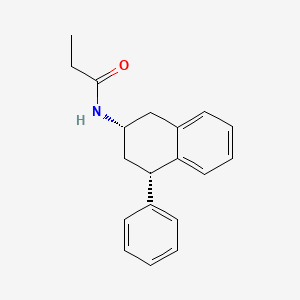
![2,2,3,3-tetramethyl-N-[6-sulfonyl-4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]cyclohexa-2,4-dien-1-yl]cyclopropane-1-carboxamide](/img/structure/B8023617.png)
![1-[4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea;hydrochloride](/img/structure/B8023619.png)
![Chlororuthenium(1+);[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride](/img/structure/B8023623.png)
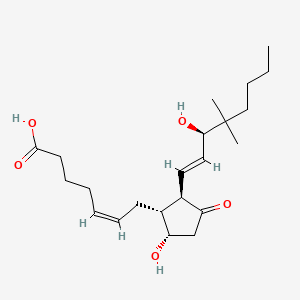
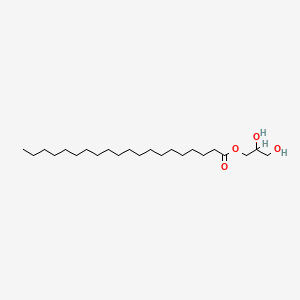

![1,7,11-Trimethyl-3,5,14,15-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecan-6-ol](/img/structure/B8023649.png)
![1-Acetyl-5-chloro-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,7,7a,8,8a,8b,8c,9,10,10a-tetradecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B8023651.png)
![7-amino-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B8023658.png)
